molecular formula C24H22F2N4O4 B2653460 5-(difluoromethyl)-1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2137896-99-0

5-(difluoromethyl)-1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2653460
CAS No.: 2137896-99-0
M. Wt: 468.461
InChI Key: QCKPGIASDFLXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features
5-(Difluoromethyl)-1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 2137896-99-0) is a heterocyclic compound featuring:

  • A 1,2,3-triazole core substituted with a difluoromethyl group at position 5 and a carboxylic acid at position 2.
  • A piperidin-4-yl group at position 1, protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety enhances solubility during solid-phase synthesis and serves as a temporary protective group for amines .

Applications and Synthesis
This compound is primarily used in medicinal chemistry for structure-activity relationship (SAR) studies, particularly in targeting enzymes or receptors where fluorinated heterocycles improve metabolic stability and binding affinity. It is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), with the Fmoc group introduced to facilitate purification and subsequent deprotection .

Properties

IUPAC Name

5-(difluoromethyl)-1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N4O4/c25-22(26)21-20(23(31)32)27-28-30(21)14-9-11-29(12-10-14)24(33)34-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKPGIASDFLXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=C(N=N2)C(=O)O)C(F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(difluoromethyl)-1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a novel synthetic molecule with potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and biological evaluations.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C23H24F2N4O4
  • Molecular Weight : 448.46 g/mol
  • CAS Number : [Not available]

Structural Features

The compound features:

  • A triazole ring , which is known for its biological activity.
  • A difluoromethyl group , which may enhance lipophilicity and biological interactions.
  • A fluorenylmethoxycarbonyl (Fmoc) protecting group that is commonly used in peptide synthesis.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. The compound's structural similarity to other effective triazole-based anticancer agents suggests it may exhibit comparable properties.

Case Study: Antiproliferative Activity

In vitro studies have shown that triazole derivatives can significantly inhibit the growth of various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values in the low micromolar range against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

CompoundCell LineIC50 (µM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that certain derivatives can effectively inhibit bacterial growth, including strains such as Escherichia coli and Staphylococcus aureus .

The proposed mechanisms for the anticancer and antimicrobial activities include:

  • Inhibition of key enzymes involved in cell proliferation.
  • Disruption of bacterial cell membranes , leading to increased permeability and cell death.

Synthetic Routes

The synthesis of this compound typically involves:

  • Protection of amino groups using Fmoc chemistry.
  • Coupling reactions facilitated by reagents such as N,N’-dicyclohexylcarbodiimide (DCC).
  • Formation of the triazole ring through azide–alkyne cycloaddition reactions.

Industrial Production

For large-scale synthesis, automated peptide synthesizers are employed to enhance yield and purity, often followed by purification techniques like high-performance liquid chromatography (HPLC).

Comparative Studies

Recent studies have compared the biological activities of various triazole derivatives. For example, compounds with difluoromethyl substitutions showed enhanced antiproliferative effects compared to their non-fluorinated counterparts .

Scientific Research Applications

The compound 5-(difluoromethyl)-1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, particularly focusing on its pharmacological effects, synthetic methodologies, and potential therapeutic uses.

Structural Overview

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, while the 9H-fluoren-9-ylmethoxycarbonyl group serves as a protective moiety that can be removed under specific conditions to reveal reactive functional groups.

Molecular Formula

  • Molecular Formula : C25H21F2N3O4
  • Molecular Weight : 437.45 g/mol

IUPAC Name

This compound

Medicinal Chemistry

The compound's structural components suggest potential applications in drug design and development. Specifically, the triazole moiety has been associated with various biological activities, including:

  • Antimicrobial Activity : Triazole derivatives have shown promise against bacterial and fungal infections due to their ability to inhibit specific enzymes involved in cell wall synthesis.
  • Anticancer Properties : Research indicates that triazoles can induce apoptosis in cancer cells, making them candidates for anticancer drug development .

Synthesis and Modification

The synthesis of this compound involves several key steps that allow for the introduction of various functional groups:

  • Protective Group Chemistry : The use of the 9H-fluoren-9-ylmethoxycarbonyl group allows for selective reactions without affecting other functional groups.
  • Nucleophilic Substitution Reactions : The difluoromethyl group can undergo nucleophilic substitution, enabling further modifications to enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

Several studies have highlighted the potential of triazole derivatives similar to this compound:

  • A study demonstrated that triazole-based compounds exhibited significant anticancer activity against various human cancer cell lines .
  • Another research focused on the synthesis of related triazole compounds that showed promising results in inhibiting specific bacterial strains .

Comparative Analysis of Triazole Derivatives

Compound NameBiological ActivityReference
This compoundPotential anticancer and antimicrobial activity
2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acidAnticancer activity
Ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazoleAntimicrobial properties

Comparison with Similar Compounds

Table 1: Comparison of Triazole-Based Analogues

Compound ID Substituents (Triazole Position 4/5) Piperidine Modification Molecular Weight Purity (%)
Target 5-(difluoromethyl), 4-COOH Fmoc-protected 423.3 (calc.) >95
90 4-(3,4-difluorophenyl), 4-COOH Piperidin-4-yl 461.2 97
91 4-(3,5-difluorophenyl), 4-COOH Piperidin-4-yl 461.2 99
93 4-(3-carboxyphenyl), 4-COOH Piperidin-4-yl 469.2 97
95 4-(3,4-dimethoxyphenyl), 4-COOH Piperidin-4-yl 485.2 99

Key Observations:

Fluorine Substitution : Compounds 90 and 91 (3,4- and 3,5-difluorophenyl) exhibit higher lipophilicity (clogP ~2.5) compared to the target compound (clogP ~1.8), impacting membrane permeability .

Fmoc vs. Unprotected Piperidine : The Fmoc group in the target compound increases molecular weight by ~222 Da compared to analogues 90–95 but simplifies purification via reverse-phase HPLC .

Heterocyclic Variants with Oxazole/Pyrazole Cores

2-[1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl]-1,3-oxazole-5-carboxylic Acid (CAS: 2137862-31-6)

  • Core Differences : Replaces triazole with oxazole, reducing nitrogen count from 3 to 2.
  • Physicochemical Impact : Lower polarity (clogP ~2.1) and altered hydrogen-bonding capacity due to fewer nitrogen atoms .

1-[1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl]-1H-pyrazole-3-carboxylic Acid (CAS: 2059971-10-5)

  • Structural Shift : Pyrazole core lacks the triazole’s third nitrogen, reducing aromatic stabilization energy.
  • Molecular Weight : 417.46 Da, slightly lower than the target compound .

Fluorine’s Role in Bioactivity

The difluoromethyl group in the target compound confers:

  • Enhanced metabolic stability by resisting cytochrome P450 oxidation.
  • Increased electronegativity, polarizing adjacent bonds for stronger van der Waals interactions .

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Answer:
The synthesis typically involves multi-step protocols:

Fmoc Protection : The piperidine nitrogen is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., NaHCO₃ in THF/water) .

Triazole Formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole ring. Optimization of reaction time (6–12 hours) and temperature (25–60°C) is critical to avoid side products .

Carboxylic Acid Activation : The difluoromethyl group is introduced via nucleophilic substitution, followed by hydrolysis using aqueous NaOH to yield the carboxylic acid moiety .
Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, EtOAc/hexane gradients).

Basic: How is this compound characterized in academic research?

Answer:
Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and Fmoc group integrity (e.g., δ 7.3–7.8 ppm for fluorenyl protons) .
    • HRMS : Verify molecular weight (expected [M+H]⁺ ≈ 483.15 g/mol).
  • Crystallography : Single-crystal X-ray diffraction (using SHELX-2018 for refinement) resolves stereochemistry and packing interactions .

Advanced: How can researchers optimize reaction yields in multi-step syntheses?

Answer:
Design of Experiments (DoE) is critical:

  • Parameter Screening : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) .
  • Response Surface Methodology (RSM) : Optimize CuAAC conditions (e.g., CuI concentration vs. temperature) to maximize triazole formation (>85% yield) .
  • Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer during Fmoc protection, reducing reaction time by 30% .

Advanced: How to resolve contradictions in crystallographic data during structure elucidation?

Answer:

  • Refinement Protocols : Use SHELXL with twin refinement for overlapping electron density (e.g., disordered Fmoc groups). Adjust TWIN and BASF parameters to improve R-factors (<0.05) .
  • Validation Tools : WinGX’s PLATON checks for missed symmetry and validates hydrogen bonding networks .
  • Data Cross-Validation : Compare experimental XRD data with computational models (DFT-optimized geometries) to confirm bond lengths/angles .

Advanced: What strategies are used for structure-activity relationship (SAR) studies?

Answer:

  • Analog Synthesis : Replace the piperidine with pyrrolidine () or modify the triazole substituents (e.g., methyl vs. difluoromethyl) to assess bioactivity .
  • Computational Docking : Use AutoDock Vina to predict binding affinities for targets like proteases or kinases. Validate with SPR or ITC assays .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) using Schrödinger’s Phase .

Advanced: How to address hygroscopicity and stability challenges during storage?

Answer:

  • Lyophilization : Freeze-dry the compound under vacuum (0.1 mBar, -50°C) to remove residual solvents and prevent hydrolysis .
  • Storage Conditions : Use argon-purged vials with desiccants (silica gel) at -20°C. Monitor degradation via HPLC every 6 months .

Advanced: What green chemistry approaches apply to its synthesis?

Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for Fmoc protection, reducing environmental impact .
  • Catalyst Recycling : Recover CuI catalysts using magnetic nanoparticles (Fe₃O₄@SiO₂-Cu) with >90% efficiency over 5 cycles .

Basic: What are its primary research applications?

Answer:

  • Peptide Chemistry : The Fmoc group enables solid-phase peptide synthesis (SPPS) for unnatural amino acid incorporation .
  • Enzyme Inhibition : The triazole-carboxylic acid motif targets metalloenzymes (e.g., carbonic anhydrase) via zinc chelation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.